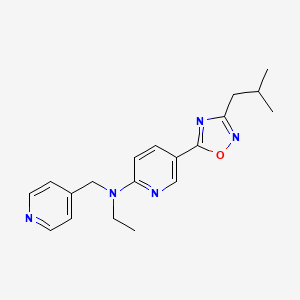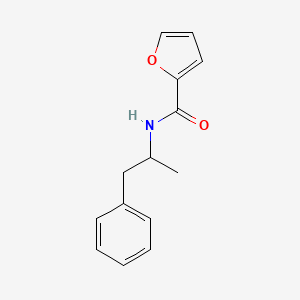![molecular formula C22H23ClN2O B5199201 1-(3-chlorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5199201.png)
1-(3-chlorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. This compound is also known as mCPP and is a derivative of the phenylpiperazine class of compounds.
Mechanism of Action
The exact mechanism of action of 1-(3-chlorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine is not fully understood. However, it is believed to act on the serotonergic system in the brain. Specifically, mCPP is a non-selective serotonin receptor agonist, meaning that it activates multiple types of serotonin receptors. This activation leads to an increase in serotonin release, which is thought to be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase serotonin release in the brain, which is thought to be responsible for its anxiolytic and antidepressant effects. Additionally, mCPP has been shown to increase heart rate and blood pressure, which may limit its use in certain patient populations. It has also been shown to increase food intake and decrease body weight in animal models, which has led to its study as a potential treatment for obesity.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3-chlorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine in lab experiments is its well-characterized mechanism of action. This allows researchers to study its effects on specific pathways in the brain and body. Additionally, mCPP is relatively easy to synthesize, which makes it more accessible for research purposes. However, one limitation of using mCPP in lab experiments is its potential to cause cardiovascular effects, which may limit its use in certain experimental designs.
Future Directions
There are several future directions for research on 1-(3-chlorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine. One area of interest is its potential use as a treatment for migraines and cluster headaches. Additionally, further research is needed to fully understand its mechanism of action and its effects on the serotonergic system. Another area of interest is its potential use as a treatment for obesity, as it has been shown to decrease body weight in animal models. Finally, there is a need for further research on the cardiovascular effects of mCPP, as this may limit its use in certain patient populations.
Synthesis Methods
The synthesis of 1-(3-chlorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine involves the reaction between 3-chlorophenylpiperazine and 2-methoxy-1-naphthaldehyde in the presence of a reducing agent. The reaction is carried out in a solvent such as ethanol or methanol. The yield of the reaction is typically around 70%.
Scientific Research Applications
1-(3-chlorophenyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine has been studied for its potential therapeutic applications in various fields. It has been shown to have anxiolytic and antidepressant effects in animal models. It has also been studied for its potential use in the treatment of migraines and cluster headaches. Additionally, mCPP has been studied for its effects on the cardiovascular system and as a potential treatment for obesity.
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-[(2-methoxynaphthalen-1-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O/c1-26-22-10-9-17-5-2-3-8-20(17)21(22)16-24-11-13-25(14-12-24)19-7-4-6-18(23)15-19/h2-10,15H,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUICTWTQYKFSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-isopropyl-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5199129.png)
![3-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B5199131.png)
![6-bromo-4-(3-bromophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5199134.png)

![2-chloro-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5199143.png)
![1-[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(5-quinolinylmethyl)methanamine](/img/structure/B5199150.png)
![N-(3-{[(4-ethoxyphenyl)amino]carbonyl}-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-furamide](/img/structure/B5199166.png)
![5-[(5-methyl-2-thienyl)sulfonyl]-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5199174.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-1-benzofuran-5-carboxamide](/img/structure/B5199177.png)

![7-(3,4-dimethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5199196.png)
